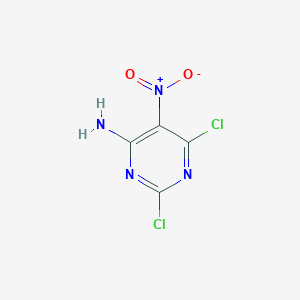

2,6-Dichloro-5-nitropyrimidin-4-amine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichloro-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N4O2/c5-2-1(10(11)12)3(7)9-4(6)8-2/h(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTUHWWQWBOTDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325691 | |

| Record name | 2,6-dichloro-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31221-68-8 | |

| Record name | 31221-68-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dichloro-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Strategies for 2,6 Dichloro 5 Nitropyrimidin 4 Amine

Classical and Established Synthetic Routes to 2,6-Dichloro-5-nitropyrimidin-4-amine

The traditional synthesis of this compound typically proceeds through the construction of a pyrimidine (B1678525) core, followed by chlorination and nitration steps. The sequence of these reactions is crucial for achieving the desired isomer with good yield and purity.

Precursor Chemistry and Key Starting Materials

The primary precursor for the synthesis of this compound is 4-amino-2,6-dihydroxypyrimidine (B1141700). This starting material can be prepared through the condensation of guanidine (B92328) with a suitable malonic acid derivative.

A key intermediate in the classical synthetic route is 4-amino-2,6-dichloropyrimidine (B161716) . This is typically synthesized from 4-amino-2,6-dihydroxypyrimidine by chlorination.

Reaction Conditions and Stoichiometric Considerations

The synthesis of this compound from 4-amino-2,6-dihydroxypyrimidine involves two main steps: chlorination and nitration.

Step 1: Chlorination of 4-amino-2,6-dihydroxypyrimidine

The conversion of the dihydroxy pyrimidine to the corresponding dichloropyrimidine is a crucial step. This is generally achieved by reacting 4-amino-2,6-dihydroxypyrimidine with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The reaction is often carried out in the presence of a tertiary amine, such as triethylamine, which acts as an acid scavenger.

| Parameter | Condition |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Acid Scavenger | Triethylamine |

| Temperature | 20 to 80 °C |

| Solvent | Excess POCl₃ can serve as the solvent |

An excess of phosphorus oxychloride is typically used to ensure complete conversion. The reaction temperature is carefully controlled to prevent decomposition and side reactions.

Step 2: Nitration of 4-amino-2,6-dichloropyrimidine

The subsequent step is the nitration of the 4-amino-2,6-dichloropyrimidine intermediate. This is an electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced at the C-5 position of the pyrimidine ring. The nitrating agent is typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

| Parameter | Condition |

| Nitrating Agent | Concentrated Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | Typically maintained at low temperatures (e.g., 0-10 °C) to control the reaction rate and prevent over-nitration. |

The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The stoichiometry of the nitrating agents is carefully controlled to favor mono-nitration at the desired position. The amino group at the C-4 position directs the electrophilic substitution to the C-5 position.

An alternative, though less common, route could involve the synthesis of 2,4,6-trichloro-5-nitropyrimidine (B1334791) followed by a regioselective amination at the C-4 position. However, controlling the regioselectivity of the amination can be challenging.

Process Optimization for Yield and Purity Enhancement

For the chlorination step , the reaction temperature and the rate of addition of the reactants are critical. Maintaining a moderate temperature helps in preventing the formation of byproducts. The work-up procedure, which typically involves quenching the reaction mixture with ice water and neutralizing the excess acid, is also crucial for isolating the product in high purity.

In the nitration step , controlling the temperature is paramount to prevent di-nitration and other side reactions. The ratio of nitric acid to sulfuric acid can be adjusted to optimize the formation of the nitronium ion and, consequently, the reaction rate and yield. Optimization studies on similar nitration reactions have shown that adjusting the substrate-to-nitrating agent ratio and the reaction temperature can significantly improve yields. For instance, in the nitration of 3-hydroxypyrazine-2-carboxamide, an optimized substrate-to-KNO₃ ratio of 1:2 and a specific volume of H₂SO₄ led to a substantial increase in yield from 48% to 77-80%. researchgate.net

Purification of the final product is typically achieved through recrystallization from a suitable solvent to remove any unreacted starting materials or byproducts.

Advanced and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, advanced and sustainable methodologies are being explored for the synthesis of pyrimidine derivatives.

Principles of Green Chemistry in Synthesis Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing this compound, these principles can be applied in several ways:

Use of Greener Solvents: Traditional syntheses often employ hazardous solvents. Research is ongoing to replace these with more environmentally benign alternatives. For instance, bio-based solvents could potentially be used in certain steps.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. This involves minimizing the use of protecting groups and optimizing reaction stoichiometry.

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, can reduce energy consumption. Microwave-assisted synthesis is one such technique that can often accelerate reactions and reduce energy usage. gctlc.org

Catalytic Methodologies for Enhanced Reaction Efficiency

The use of catalysts can significantly improve the efficiency and selectivity of chemical reactions.

For the amination step in alternative synthetic routes, catalytic methods are being developed. For instance, palladium-catalyzed amination reactions have shown high regioselectivity in the synthesis of related aminopyrimidines.

In the nitration step , while the classical mixed acid system is effective, research into solid acid catalysts could offer a more sustainable alternative. These catalysts can be easily recovered and reused, reducing waste and simplifying the purification process.

Flow Chemistry and Continuous Processing Applications

A comprehensive review of current scientific literature reveals a notable absence of published research specifically detailing the application of flow chemistry or continuous processing for the synthesis of this compound. While continuous flow methodologies are increasingly adopted in the synthesis of various heterocyclic compounds, including pyrimidines, to enhance safety, efficiency, and scalability, their specific application to this compound has not been documented in available scholarly articles or patents. Therefore, no established protocols, reactor configurations, or reaction parameter data for the continuous synthesis of this compound can be provided at this time.

Isolation and Purification Techniques for Academic Synthesis

Detailed, peer-reviewed procedures for the isolation and purification of this compound tailored specifically for academic laboratory settings are not extensively described in the accessible scientific literature. General purification techniques for related substituted pyrimidines often involve standard methods such as recrystallization from appropriate solvents, or column chromatography. However, specific solvent systems, stationary phases, or optimized conditions validated for achieving high-purity this compound in a research context have not been explicitly reported. Researchers would typically need to develop a purification strategy based on the physicochemical properties of the compound and the specific impurity profile of the crude reaction mixture.

Elucidation of Reactivity Patterns and Chemical Transformations of 2,6 Dichloro 5 Nitropyrimidin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring of 2,6-dichloro-5-nitropyrimidin-4-amine is electron-deficient due to the electronegativity of the ring nitrogen atoms and the potent electron-withdrawing effect of the nitro group. This electronic deficiency makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its chemical reactivity. The reaction generally proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group libretexts.org.

In this compound, the two chlorine atoms at the C2 and C6 positions are potential sites for nucleophilic attack. The regioselectivity of this substitution is not random; it is governed by the combined electronic effects of the substituents.

Activating and Directing Effects : The nitro group at the C5 position strongly activates the adjacent C4 and C6 positions towards nucleophilic attack through resonance stabilization of the negative charge in the Meisenheimer intermediate. The amino group at C4, being a strong electron-donating group, tends to activate the ortho (C5) and para (C6) positions, but its primary influence in this context is directing the substitution pattern.

Positional Reactivity : Typically, in dichloropyrimidines, an electron-withdrawing group at C5 directs substitution to the C4/C6 positions researchgate.netwuxiapptec.com. In the case of this compound, the C6-chloro is para to the activating amino group and ortho to the strongly activating nitro group. The C2-chloro is ortho to one of the ring nitrogens and meta to the nitro group. The powerful para-directing effect of the amino group and the ortho-activation by the nitro group synergize to make the C6 position significantly more electrophilic and susceptible to nucleophilic attack than the C2 position.

Kinetic vs. Thermodynamic Control : The initial substitution is likely a kinetically controlled process, where the nucleophile attacks the most electron-deficient site, which is the C6 position stackexchange.comechemi.com. The inductive effect of the nitro group also makes the ortho C6 position more electron-deficient stackexchange.comechemi.com.

The expected regioselectivity for the first substitution on this compound is overwhelmingly at the C6 position.

| Position of Substitution | Activating/Deactivating Groups | Expected Outcome |

| C6 | Ortho to NO₂ (strong activation), Para to NH₂ (strong activation) | Major Product |

| C2 | Ortho to Ring N, Meta to NO₂ | Minor or No Product |

The nature of the attacking nucleophile plays a critical role in the outcome of SNAr reactions with this compound. Factors such as the nucleophile's basicity, steric bulk, and hardness/softness influence reaction rates and can sometimes alter reaction pathways.

Amine Nucleophiles : Primary and secondary amines are common nucleophiles in SNAr reactions with halopyrimidines mdpi.com. The reaction of this compound with various amines is expected to yield 2-chloro-6-(substituted-amino)-5-nitropyrimidin-4-amine derivatives. Studies on the related 2,4-dichloro-5-nitropyrimidine have shown that while most amine nucleophiles selectively substitute the C4 halogen, the use of tertiary amines can lead to an unexpected and excellent selectivity for the C2 position researchgate.netresearchgate.netnih.gov. This is followed by an in situ N-dealkylation of the intermediate. A similar effect could potentially be observed with this compound.

Oxygen Nucleophiles : Alkoxides (such as methoxide or ethoxide) and phenoxides are effective oxygen nucleophiles. These hard nucleophiles readily displace the chlorine at the activated C6 position. In reactions involving 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, the presence of a strong base like NaOH in an alcohol solvent leads to the formation of alkoxide ions, which can compete with or even dominate over softer amine nucleophiles, leading to solvolysis products mdpi.com.

Sulfur Nucleophiles : Thiolates are soft nucleophiles and are highly effective in SNAr reactions, often reacting faster than their oxygen counterparts under similar conditions researchgate.net.

The general reactivity trend for nucleophiles with this compound is expected to follow the established order of nucleophilicity, although steric hindrance from bulky nucleophiles could potentially slow the reaction at the C6 position.

Kinetic studies are essential for elucidating the precise mechanism of SNAr reactions. Such studies on nitropyrimidine derivatives have provided deep insights into the nature of the intermediates and transition states involved. researchgate.netnih.govfrontiersin.org

The established mechanism for SNAr reactions on activated aromatic substrates involves the formation of an anionic σ-adduct known as a Meisenheimer complex nih.gov. This complex is a discrete intermediate in a stepwise pathway libretexts.org.

Formation : The reaction is initiated by the nucleophilic attack on the electron-deficient C6 carbon, leading to the formation of a tetrahedral Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Intermediate vs. Transition State : For many years, the Meisenheimer complex was universally considered a reaction intermediate. However, recent evidence from kinetic isotope effects and DFT calculations suggests that for many SNAr reactions, a concerted mechanism (cSNAr) is more common, where the Meisenheimer-like structure is actually a transition state rather than a stable intermediate researchgate.netchemrxiv.orgnih.govnih.gov. The stability of the Meisenheimer complex determines the reaction pathway. A highly stabilized complex favors a stepwise mechanism, whereas a less stable complex leads to a concerted reaction nih.gov. For reactions on pyrimidines with good leaving groups like chloride, concerted mechanisms are considered likely nih.gov.

The reaction of this compound likely proceeds through a Meisenheimer-like structure, the exact nature of which (intermediate or transition state) may depend on the specific nucleophile and reaction conditions.

The efficiency of an SNAr reaction is also dependent on the ability of the group being displaced to depart, known as its leaving group ability. Good leaving groups are typically weak bases that can stabilize a negative charge masterorganicchemistry.comlibretexts.org.

A computational and experimental study on 6-alkoxy-4-chloro-5-nitropyrimidines provides a direct comparison relevant to the derivatives of this compound chemrxiv.org. When a 6-alkoxy-4-chloro-5-nitropyrimidine reacts with a primary amine, the chlorine atom is preferentially substituted, indicating that under these conditions, chloride is a better leaving group than alkoxide chemrxiv.org.

However, an interesting reversal occurs in the subsequent step. The product of the first substitution, a 6-alkoxy-4-alkylamino-5-nitropyrimidine, then reacts with another equivalent of the amine. In this second reaction, the alkoxy group is displaced to form a disubstituted dialkylamino pyrimidine. This shows that after the first substitution, the alkoxy group becomes a better leaving group than the second chlorine would be in a comparable 4,6-dichloro-5-nitropyrimidine (B16160) chemrxiv.org.

This can be summarized as follows:

Initial Reaction : Cl⁻ is a better leaving group than RO⁻.

After first amination : RO⁻ becomes a better leaving group than a second Cl⁻ would be under the same mild conditions.

This highlights that leaving group ability is context-dependent and can be modulated by the other substituents present on the aromatic ring stackexchange.comechemi.com.

| Reaction Stage | Substrate | Nucleophile | Better Leaving Group |

| First Substitution | 6-Alkoxy-4-chloro-5-nitropyrimidine | Primary Amine | Chlorine chemrxiv.org |

| Second Substitution | 6-Alkoxy-4-alkylamino-5-nitropyrimidine | Primary Amine | Alkoxy chemrxiv.org |

Kinetic and Mechanistic Investigations of Substitution Reactions

Electrophilic Reactivity and Aromatic Functionalization Studies

The potential for this compound to undergo electrophilic aromatic substitution is extremely limited. The pyrimidine ring is inherently electron-deficient, a characteristic that is severely amplified by the presence of two chlorine atoms and a nitro group. These powerful electron-withdrawing groups deactivate the ring towards attack by electrophiles.

While the amino group at C4 is a strong activating group and would typically direct electrophiles to the ortho and para positions, its effect is insufficient to overcome the cumulative deactivation of the rest of the molecule. The only potential site for electrophilic attack would be the C5 position, but this is already occupied by the nitro group. Any potential electrophilic attack would more likely occur on the exocyclic amino group itself, for instance, through acylation or alkylation, rather than on the pyrimidine ring. There is little available research on electrophilic aromatic functionalization of this specific compound, likely because such reactions are synthetically unviable.

Reduction and Oxidation Chemistry of this compound

The reactivity of this compound is significantly influenced by the presence of both reducible and oxidizable functionalities. The nitro group is susceptible to reduction, leading to the formation of an amino group, while the pyrimidine ring itself can undergo oxidative transformations under specific conditions.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group in this compound to the corresponding amino group, yielding 2,6-dichloropyrimidine-4,5-diamine, is a crucial transformation for the synthesis of various heterocyclic compounds. Several methods have been employed to achieve this conversion, with catalytic hydrogenation being a common and effective approach.

Hydrogenation in the presence of Raney nickel has been successfully used to produce 2,6-dichloropyrimidine-4,5-diamine. This method is particularly advantageous as it can be performed under conditions that minimize the hydrodehalogenation of the chloro substituents, a common side reaction with other catalysts like palladium on carbon. commonorganicchemistry.com The choice of catalyst is critical to ensure the chemoselective reduction of the nitro group without affecting the chlorine atoms on the pyrimidine ring.

Other reducing agents have also been explored for the reduction of aromatic nitro compounds. Reagents such as iron (Fe) or tin(II) chloride (SnCl2) in acidic media, and zinc (Zn) under acidic conditions, are known to be mild and effective for converting nitro groups to amines in the presence of other reducible functionalities. commonorganicchemistry.com Sodium sulfide (Na2S) can also be used and sometimes offers selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com While not specifically detailed for this compound in the provided search results, these reagents represent viable alternatives for this transformation.

The resulting 2,6-dichloropyrimidine-4,5-diamine is a valuable intermediate for the synthesis of purines and other fused heterocyclic systems. For instance, it can be used in the preparation of various biologically active compounds.

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

| Reducing Agent/System | Key Features | Potential Applicability to this compound |

| H₂/Raney Nickel | Effective for nitro group reduction; can minimize dehalogenation of aryl chlorides. commonorganicchemistry.com | High potential for selective reduction without removing chlorine atoms. |

| Fe/Acid | Mild conditions, tolerates other reducible groups. commonorganicchemistry.com | Likely to be effective and chemoselective. |

| SnCl₂ | Mild conditions, tolerates other reducible groups. commonorganicchemistry.com | A viable and mild alternative for the reduction. |

| Zn/Acid | Mild conditions, tolerates other reducible groups. commonorganicchemistry.com | Another potential mild reducing system. |

| Na₂S | Can offer selectivity for reducing one nitro group over another; generally does not reduce aliphatic nitro groups. commonorganicchemistry.com | May be useful if partial reduction is desired in related dinitro compounds. |

Oxidative Transformations

Information regarding the specific oxidative transformations of this compound is not extensively detailed in the provided search results. However, the pyrimidine ring system, in general, can be susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products depending on the oxidant and reaction conditions. The electron-withdrawing nature of the chloro and nitro substituents on the pyrimidine ring of this compound would likely make it less susceptible to oxidation compared to more electron-rich pyrimidine derivatives. Further research would be necessary to fully elucidate the oxidative chemistry of this specific compound.

Cycloaddition and Condensation Reactions Involving the Pyrimidine Ring

The pyrimidine ring in this compound can participate in cycloaddition and condensation reactions, leading to the formation of more complex heterocyclic systems.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic compounds. youtube.com In the context of pyrimidines, they can act as either the diene or the dienophile, depending on the substituents and the reaction partner. The electron-deficient nature of the pyrimidine ring in this compound, due to the presence of two chlorine atoms and a nitro group, would favor its participation as a dienophile in inverse-electron-demand Diels-Alder reactions.

Condensation reactions are also a key feature of pyrimidine chemistry. The amino group at the 4-position and the potential for nucleophilic substitution of the chlorine atoms provide sites for condensation with various electrophiles. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused ring systems. While specific examples involving this compound were not found, the general reactivity patterns of substituted pyrimidines suggest that such reactions are feasible. scielo.org.mx For instance, the reaction of halogenated barbituric acids with ortho-phenylenediamine derivatives to yield alloxazines demonstrates a similar condensation pathway. scielo.org.mx

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atoms at the 2- and 6-positions of this compound are susceptible to displacement and can participate in various metal-catalyzed cross-coupling reactions. These reactions are invaluable for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents onto the pyrimidine core.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with a halide, is a versatile method for forming carbon-carbon bonds. libretexts.org This reaction has been successfully applied to dichloro-heteroaromatics, including dichloropyrimidines, to introduce aryl or vinyl groups. researchgate.netmdpi.com For the reaction to be successful, a palladium catalyst, a base, and an appropriate solvent are typically required. mdpi.com The reactivity of the two chlorine atoms in this compound may differ, potentially allowing for selective mono- or di-substitution by carefully controlling the reaction conditions.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of alkynyl moieties at the 2- and/or 6-positions of the pyrimidine ring. The reaction is generally carried out under mild conditions with an amine base. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction provides a powerful method for introducing a diverse range of amino groups at the chloro-substituted positions of the pyrimidine ring. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and can influence the reaction rate and yield. libretexts.orgccspublishing.org.cn

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions on Dichloro-pyrimidines

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron reagent + Aryl/Vinyl Halide | Pd catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu co-catalyst, Base | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Amine + Aryl Halide | Pd catalyst, Ligand, Base | C-N |

Derivatization and Complex Molecular Architecture Construction Using 2,6 Dichloro 5 Nitropyrimidin 4 Amine

Synthesis of Novel Pyrimidine (B1678525) Scaffolds and Ring Systems

The primary method for elaborating the 2,6-dichloro-5-nitropyrimidin-4-amine core involves the sequential or symmetric displacement of its two chlorine atoms by a variety of nucleophiles. This approach is fundamental to creating new pyrimidine-based scaffolds.

Symmetrical and Unsymmetrical Disubstitution: The construction of novel diamino-pyrimidine scaffolds can be achieved with precise control.

Symmetrical Scaffolds: The reaction of this compound with two or more equivalents of a single nucleophile, such as a primary amine, under mild conditions typically leads to the formation of a symmetrical 2,6-disubstituted-5-nitropyrimidin-4-amine. chemrxiv.org

Unsymmetrical Scaffolds: A key strategy for generating unsymmetrical scaffolds involves the stepwise introduction of different nucleophiles. By carefully controlling the reaction conditions (e.g., temperature, stoichiometry), a single chlorine atom can be displaced first. The resulting mono-substituted intermediate can then be reacted with a second, different nucleophile under more vigorous conditions to displace the remaining chlorine atom. clockss.org This sequential approach allows for the synthesis of pyrimidines with distinct substituents at the C2 and C6 positions.

The table below illustrates a hypothetical sequential synthesis for creating an unsymmetrical diamino pyrimidine scaffold.

| Step | Reactant 1 | Reactant 2 | Conditions | Intermediate/Product | Scaffold Type |

| 1 | This compound | 1.1 eq. Benzylamine | Room Temperature | 2-Benzylamino-6-chloro-5-nitropyrimidin-4-amine | Mono-substituted |

| 2 | 2-Benzylamino-6-chloro-5-nitropyrimidin-4-amine | 1.1 eq. Piperidine | Reflux | 2-Benzylamino-6-(piperidin-1-yl)-5-nitropyrimidin-4-amine | Unsymmetrical |

Construction of Fused Ring Systems: Beyond simple substitution, this compound is a precursor for building fused heterocyclic systems. It is a key intermediate in the synthesis of purine (B94841) scaffolds. researchgate.net The general strategy involves:

Substitution of the chlorine atoms with nucleophiles that contain an additional reactive site.

An intramolecular cyclization reaction to form the second ring.

For example, reacting the dichloropyrimidine with a nucleophile containing a secondary amine or hydroxyl group could, after a subsequent reduction of the nitro group to an amine, facilitate a ring-closing reaction to form bicyclic structures.

Introduction of Diverse Functional Groups and Side Chains

The versatility of this compound lies in its ability to react with a broad spectrum of nucleophiles via the SNAr mechanism. This allows for the introduction of a wide array of functional groups and side chains at the C2 and C6 positions, thereby tuning the chemical properties of the resulting molecule.

The chlorine atoms can be displaced by various heteroatomic nucleophiles, including:

Nitrogen Nucleophiles: Primary and secondary aliphatic amines, as well as aromatic amines (anilines), react readily to form C-N bonds. chemrxiv.orgclockss.org

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages (C-O bonds).

Sulfur Nucleophiles: Thiolates can be employed to form thioether linkages (C-S bonds).

This reactivity enables the attachment of side chains with diverse characteristics, such as alkyl chains, aromatic rings, heterocyclic moieties, and chains bearing additional functional groups.

The following table details examples of nucleophiles used to functionalize dichloropyrimidine cores and the corresponding side chains introduced.

| Nucleophile Class | Example Nucleophile | Functional Group Introduced |

| Primary Aliphatic Amine | Benzylamine | -NH-CH₂-Ph |

| Secondary Aliphatic Amine | Diisopropylamine | -N(CH(CH₃)₂)₂ |

| Cyclic Secondary Amine | Morpholine | Morpholin-4-yl |

| Primary Aryl Amine | Aniline | -NH-Ph |

| Alkoxide | Sodium Methoxide | -OCH₃ |

Combinatorial Chemistry Approaches for Library Generation (Focused on Chemical Space Exploration)

The robust and predictable reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for chemical space exploration. By reacting the core scaffold with a diverse set of building blocks (nucleophiles), large numbers of distinct molecules can be synthesized efficiently.

A common combinatorial strategy involves a parallel synthesis approach where the starting dichloropyrimidine is dispensed into an array of reaction vessels. A different nucleophile from a pre-selected set of building blocks is then added to each vessel.

Symmetrical Library Generation: A library of symmetrical 2,6-disubstituted pyrimidines can be generated by reacting the scaffold with an excess of various single amines in each reaction well. chemrxiv.org

Unsymmetrical Library Generation: More complex, unsymmetrical libraries can be created using a sequential substitution strategy. clockss.org An initial reaction is performed with a set of first-generation nucleophiles to create a library of mono-substituted intermediates. This library is then systematically reacted with a second set of diverse nucleophiles to generate the final, unsymmetrically disubstituted products.

Structure-Reactivity Relationships in Functionalized Derivatives (Non-Biological Context)

The reactivity of this compound and its derivatives in a non-biological context is governed by established principles of physical organic chemistry.

Electronic Effects: The rate and success of the nucleophilic aromatic substitution are heavily influenced by the electronic properties of both the pyrimidine ring and the incoming nucleophile.

Activation by Nitro Group: The pyrimidine ring is inherently electron-deficient, but the presence of the strongly electron-withdrawing nitro group at C5 is the dominant activating factor. It delocalizes the negative charge of the Meisenheimer intermediate formed during the SNAr reaction, thereby stabilizing the transition state and increasing the reactivity of the chlorine atoms at the adjacent C2 and C6 positions. stackexchange.com

Nucleophile Strength: The nature of the nucleophile is critical. Electron-rich amines, such as aliphatic amines and electron-rich anilines, are strong nucleophiles and react rapidly, often at room temperature. clockss.org Conversely, electron-deficient anilines are weaker nucleophiles and typically require more forcing conditions, such as elevated temperatures, to achieve substitution. clockss.org

Steric Effects: Steric hindrance can also play a significant role in the reaction rate. Bulky nucleophiles, like diisopropylamine, may exhibit slower reaction rates compared to less hindered amines due to steric clash during the approach to the electrophilic carbon center. clockss.org This can sometimes be exploited to favor mono-substitution over di-substitution.

The relationship between nucleophile structure and reactivity is summarized in the table below.

| Nucleophile Type | Electronic Character | Steric Hindrance | Relative Reactivity | Typical Conditions |

| Aliphatic Amines (e.g., Benzylamine) | Electron-rich | Low-Medium | Fast | Room Temperature |

| Hindered Amines (e.g., Diisopropylamine) | Electron-rich | High | Slow | Heating Required |

| Electron-rich Anilines | Moderately Electron-rich | Low | Moderate | Room Temperature |

| Electron-deficient Anilines | Electron-poor | Low | Slow | Reflux/Heating Required |

Understanding these structure-reactivity relationships is crucial for designing efficient synthetic routes and predicting the outcome of reactions involving the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloro 5 Nitropyrimidin 4 Amine and Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. For 2,6-Dichloro-5-nitropyrimidin-4-amine, NMR provides direct insight into the carbon framework and the environment of the amine protons.

Due to the absence of hydrogen atoms on the pyrimidine (B1678525) ring, the ¹H NMR spectrum of this compound is relatively simple. It is expected to show a single resonance corresponding to the two protons of the amine group (-NH₂). This signal would likely appear as a broad singlet in the region of 5.5-6.0 ppm in a solvent like DMSO-d₆, with the exact chemical shift influenced by solvent, concentration, and temperature due to hydrogen bonding effects. For comparison, the amine protons in the related compound 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013) appear as a singlet at 5.85 ppm. ichemical.com

The ¹³C NMR spectrum is more informative regarding the carbon skeleton. The molecule has three chemically non-equivalent carbon atoms in the pyrimidine ring, which should give rise to three distinct signals. The chemical shifts can be predicted by considering the electronic effects of the substituents. The two chlorine atoms and the nitro group are strongly electron-withdrawing, which deshields the attached carbons, shifting their signals downfield. The amino group is electron-donating through resonance. Based on standard chemical shift ranges for substituted pyrimidines, the following assignments can be predicted. hw.ac.ukwisc.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 | 155 - 165 | Attached to the electron-donating amino group and adjacent to the nitro group and a ring nitrogen. |

| C2 | 150 - 160 | Flanked by two ring nitrogens and attached to a chlorine atom. |

| C6 | 145 - 155 | Attached to a chlorine atom and adjacent to the nitro group. |

| C5 | 120 - 130 | Attached to the strongly electron-withdrawing nitro group, which typically shifts the attached carbon's signal downfield, though less so than carbons directly bonded to halogens or nitrogens in a heteroaromatic ring. |

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguous structural assignment, particularly in more complex molecules. While the lack of ring protons on this compound limits the utility of some of these experiments, they would still be valuable for confirmation.

An HMBC experiment, which detects long-range (2-3 bond) correlations between protons and carbons, could be used to definitively assign the carbon signals. Correlations would be expected between the amine protons (¹H) and the adjacent ring carbons, C4 and C5. This would provide unequivocal confirmation of their chemical shifts, anchoring the assignment of the entire carbon skeleton.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing materials in their solid form, providing information on atomic-level structure, dynamics, and polymorphism that is inaccessible by solution-state NMR. wikipedia.orgnih.gov For this compound, for which a single-crystal X-ray structure has been determined, ssNMR would serve as a crucial tool to verify that the bulk material corresponds to the determined crystal structure.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of the solid powder. The chemical shifts observed in the ssNMR spectrum would be expected to differ slightly from those in solution due to crystal packing effects. Furthermore, ssNMR can distinguish between different crystalline forms, or polymorphs, as the distinct packing arrangements in each polymorph would give rise to a unique set of NMR signals. nih.gov This makes ssNMR an essential tool for studying crystalline purity and identifying different solid phases.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The mass spectrum of this compound is expected to be highly characteristic due to the presence of two chlorine atoms.

Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), with a mass difference of two units. A molecule containing two chlorine atoms will therefore exhibit a distinctive isotopic cluster for the molecular ion (M⁺). This cluster will consist of three peaks:

M⁺: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

[M+2]⁺: The peak for the molecule with one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺: The peak for the molecule with two ³⁷Cl isotopes.

The relative intensity of these peaks can be predicted from the isotopic abundances and follows an approximate ratio of 9:6:1. The monoisotopic mass of C₄H₂³⁵Cl₂N₄O₂ is 207.96 Da, so the molecular ion cluster would appear at m/z 208, 210, and 212.

Upon electron ionization, the molecular ion can undergo fragmentation. Plausible fragmentation pathways for this compound would involve the loss of its functional groups or cleavage of the pyrimidine ring. nih.gov

Table 2: Proposed Mass Spectrometry Fragmentation Pathways

| Ion Fragment | Proposed Loss | Description |

| [M - NO₂]⁺ | Loss of a nitro radical (•NO₂) | A common fragmentation for nitroaromatic compounds, leading to a significant peak. |

| [M - Cl]⁺ | Loss of a chlorine radical (•Cl) | Cleavage of a C-Cl bond. The resulting fragment would still show an isotopic pattern for one Cl atom (3:1 ratio). |

| [M - NO₂ - Cl]⁺ | Sequential loss of •NO₂ and •Cl | Further fragmentation of the [M - NO₂]⁺ ion. |

| [M - HCN]⁺ | Loss of hydrogen cyanide | A characteristic fragmentation for pyrimidine and other nitrogen-containing heterocyclic rings. |

| [M - Cl - HCN]⁺ | Sequential loss of •Cl and HCN | Ring fragmentation following the initial loss of a chlorine atom. |

Infrared and Raman Spectroscopy for Vibrational Mode Assignment

Table 3: Predicted Vibrational Mode Assignments

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 3450 - 3250 | N-H Asymmetric & Symmetric Stretching | These two bands arise from the primary amine (-NH₂) group. Their position is sensitive to hydrogen bonding; the presence of intramolecular H-bonding (as confirmed by X-ray crystallography) would likely shift these bands to lower frequencies. |

| 1650 - 1600 | N-H Scissoring (Bending) | This bending vibration is also characteristic of the primary amine group. |

| 1600 - 1450 | Pyrimidine Ring Stretching (C=C, C=N) | Multiple bands in this region correspond to the stretching vibrations of the bonds within the heteroaromatic ring. |

| 1570 - 1500 | NO₂ Asymmetric Stretching | A strong absorption band characteristic of the nitro group. |

| 1370 - 1300 | NO₂ Symmetric Stretching | Another strong absorption band for the nitro group. The presence of both strong symmetric and asymmetric stretches is a definitive indicator of the -NO₂ functionality. |

| 800 - 600 | C-Cl Stretching | The carbon-chlorine stretching vibrations typically appear in this region of the infrared spectrum. |

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrimidine ring and the symmetric stretch of the nitro group, which may be weak in the IR spectrum. thermofisher.com Together, the IR and Raman spectra provide a comprehensive profile of the molecule's vibrational characteristics.

X-ray Crystallography and Single-Crystal Diffraction Analysis

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

A single-crystal X-ray study of 4-Amino-2,6-dichloro-5-nitropyrimidine (an alternative name for the same compound) has been successfully performed. researchgate.net The analysis revealed that the molecule is essentially planar. In the crystal lattice, the molecules form centrosymmetric dimers through intermolecular hydrogen bonds between the amino group of one molecule and a ring nitrogen atom of its neighbor (N-H···N). researchgate.net

The crystallographic data provide a detailed picture of the molecule's geometry. researchgate.net A key feature is an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group (N-H···O). researchgate.net This interaction contributes to the planarity of the molecule by locking the orientation of the amino and nitro groups relative to the pyrimidine ring.

The bond lengths within the pyrimidine ring are consistent with its aromatic character, showing values intermediate between typical single and double bonds. The C-Cl and C-N bond lengths are also within expected ranges for such a substituted heterocyclic system.

Table 4: Selected Crystallographic Data for this compound

| Parameter Type | Atoms Involved | Value (Å or °) |

| Bond Length | C2-Cl2 | 1.718 Å |

| Bond Length | C6-Cl6 | 1.714 Å |

| Bond Length | C4-N4 | 1.328 Å |

| Bond Length | C5-N5 | 1.442 Å |

| Bond Angle | N1-C2-N3 | 126.9° |

| Bond Angle | Cl6-C6-C5 | 120.3° |

| Bond Angle | O5A-N5-C5 | 118.4° |

| Torsion Angle | C6-C5-N5-O5A | -3.9° |

| Data sourced from McKeveney et al., Acta Cryst. E60, o241-o243 (2004). researchgate.net |

This detailed structural information, obtained through X-ray crystallography, serves as the ultimate reference for validating the interpretations derived from the spectroscopic techniques discussed previously.

Analysis of Intermolecular Interactions and Crystal Packing

The supramolecular architecture of this compound is dictated by a combination of specific intra- and intermolecular hydrogen bonds. X-ray crystallographic studies reveal that the molecule features a significant intramolecular N—H⋯O hydrogen bond. This interaction occurs between one of the hydrogen atoms of the amino group at the 4-position and an oxygen atom of the adjacent nitro group at the 5-position. This bond contributes to the planarity of the molecule by forming a stable six-membered ring motif.

In the crystal lattice, the primary force governing the packing of molecules is intermolecular hydrogen bonding. Specifically, pairs of this compound molecules associate through N—H⋯N hydrogen bonds. These interactions form across a crystallographic center of symmetry, where the amino group of one molecule acts as a hydrogen bond donor to a ring nitrogen atom of a neighboring molecule. This association results in the formation of centrosymmetric dimers, which are the fundamental building blocks of the crystal structure. These dimers then arrange into the final three-dimensional lattice.

In derivatives where the amino group is further substituted, such as in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, the nature of intermolecular interactions changes significantly. The absence of N-H donors on the substituted amine prevents the formation of the hydrogen-bonded dimers seen in the parent compound. Instead, the crystal packing is dominated by π–π stacking interactions between the pyrimidine rings of centrosymmetrically related pairs. nih.govresearchgate.net These stacking interactions, with centroid-centroid separations of approximately 3.46 Å and 3.54 Å, become the primary cohesive force in building the crystal lattice. nih.govresearchgate.net

Polymorphism and Crystallographic Variations

While no specific polymorphs of this compound have been documented in the reviewed literature, the phenomenon is well-established in closely related derivatives. The study of these derivatives provides insight into the structural diversity that can arise from subtle changes in molecular structure and crystallization conditions.

A prominent example is 2-amino-4,6-dichloropyrimidine (B145751), a derivative lacking the 5-nitro group. This compound is known to exhibit at least two monoclinic polymorphs. nih.gov The first polymorph was identified crystallizing in the space group P2₁/a. nih.gov A second, distinct monoclinic polymorph has since been characterized, crystallizing in the space group C2/c. nih.gov The asymmetric unit of this second polymorph contains two crystallographically independent molecules.

The primary difference in the crystal packing of these two polymorphs lies in their hydrogen bonding networks. In the C2/c polymorph, molecules are linked by N—H⋯N intermolecular hydrogen bonds, which form infinite one-dimensional chains characterized by R²₂(8) ring motifs. nih.gov This contrasts with the packing of the parent compound, this compound, where discrete centrosymmetric dimers are the primary motif. The absence of the bulky and strongly electron-withdrawing nitro group in 2-amino-4,6-dichloropyrimidine alters the electronic and steric profile, allowing for different, more extended hydrogen-bonding arrangements to become energetically favorable, thus leading to polymorphism.

Crystallographic variations are also evident when comparing different derivatives. For instance, the derivative 4,6-dichloro-5-methylpyrimidine, which lacks the amino and nitro groups, forms inversion dimers through pairs of C—H⋯N hydrogen bonds, creating an R²₂(6) ring motif. nih.gov This demonstrates how the functional groups present on the pyrimidine ring fundamentally direct the types of intermolecular interactions and the resulting crystal packing.

Computational and Theoretical Investigations of 2,6 Dichloro 5 Nitropyrimidin 4 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 2,6-dichloro-5-nitropyrimidin-4-amine, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its fundamental electronic and structural characteristics. nih.gov

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Understanding the electronic structure is crucial for predicting a molecule's reactivity. Key aspects of this analysis include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis : The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic potential. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govyoutube.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nitro group and chlorine atoms are expected to lower the energy of the LUMO, making the pyrimidine (B1678525) ring susceptible to nucleophilic attack.

Charge Distribution : Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom in the molecule. semanticscholar.orgkarazin.ua This reveals the electrostatic potential and identifies the most electron-rich and electron-deficient sites. In this compound, the carbon atoms attached to the chlorine atoms and the nitrogen atoms of the nitro group are expected to carry significant partial positive charges, marking them as likely sites for nucleophilic substitution reactions.

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A primary indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Identifies electrophilic and nucleophilic centers, predicting sites of reaction. |

Reaction Mechanism Elucidation and Transition State Characterization

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, which is a versatile building block, understanding its reaction pathways is of great synthetic importance. researchgate.net

Computational studies on the analogous 4,6-dichloro-5-nitropyrimidine (B16160) have elucidated the mechanism of nucleophilic aromatic substitution (SNAr). chemrxiv.orgchemrxiv.org Such calculations for this compound would involve:

Locating Intermediates : Identifying stable intermediates, such as the Meisenheimer complex, which is characteristic of SNAr reactions.

Characterizing Transition States : Finding the transition state (TS) structures along the reaction coordinate. A transition state is a first-order saddle point on the potential energy surface. wikipedia.org Frequency calculations are performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction path.

Calculating Activation Barriers : Determining the energy difference between the reactants and the transition state provides the activation energy (ΔG‡), which is crucial for predicting reaction rates according to Transition State Theory. chemrxiv.orgwikipedia.org

These calculations can explain the regioselectivity of substitutions, predicting whether a nucleophile will preferentially attack at the C4 or C6 position, and why one chlorine atom is substituted before the other.

Prediction of Spectroscopic Properties

DFT calculations can predict various spectroscopic properties, which aids in the characterization of the molecule.

Vibrational Spectra (IR and Raman) : By calculating the second derivatives of the energy with respect to atomic positions, harmonic vibrational frequencies can be computed. These theoretical frequencies, when properly scaled, can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes to specific bonds and functional groups. nih.gov

Electronic Spectra (UV-Vis) : Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. nih.govmaterialsciencejournal.org This allows for the prediction of the UV-Vis absorption spectrum, including the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. nih.gov

Molecular Dynamics Simulations (Focused on Chemical Reactivity and Stability)

While DFT calculations typically model molecules in a static, gas-phase environment at 0 K, Molecular Dynamics (MD) simulations introduce temperature and solvent effects, providing a dynamic picture of molecular behavior. An MD simulation would model the movement of every atom in this compound over time by solving Newton's equations of motion.

For this molecule, MD simulations could be used to:

Study Solvation Effects : Explicitly model the interactions between the solute and solvent molecules, which can significantly influence reaction rates and equilibria.

Explore Reactivity : By using quantum mechanics/molecular mechanics (QM/MM) methods, a reaction involving this compound can be simulated within a solvent environment. The reactive core is treated with a high level of theory (QM), while the surrounding solvent is treated with a simpler force field (MM).

Quantum Chemical Studies on Molecular Stability and Energetic Properties

Quantum chemical methods are essential for determining the thermodynamic stability and energetic properties of molecules, which is particularly relevant for nitro-containing compounds that can be energetic materials. nih.gov

Key properties that would be calculated for this compound include:

Heat of Formation (HOF) : A fundamental measure of a molecule's thermodynamic stability. It can be calculated using methods like atomization energy calculations or isodesmic reactions, which help cancel out systematic errors in the calculations. High positive heats of formation are characteristic of energetic materials. nih.gov

Molecular Stability : The HOMO-LUMO gap provides an initial estimate of kinetic stability. Further analysis of bond dissociation energies (BDE) can pinpoint the weakest bond in the molecule, offering insights into its thermal decomposition pathways. For this molecule, the C-NO2 bond is often a critical point for decomposition initiation.

| Parameter | Method of Calculation | Significance |

|---|---|---|

| Heat of Formation (HOF) | Isodesmic Reactions, Atomization Energy | Indicates the intrinsic energy content and thermodynamic stability of the molecule. |

| Bond Dissociation Energy (BDE) | DFT Calculations | Identifies the weakest chemical bond, suggesting the initial step in thermal decomposition. |

| Detonation Properties | Empirical formulas (e.g., Kamlet-Jacobs) using calculated HOF and density. | Predicts performance as an energetic material (e.g., detonation velocity, pressure). rsc.org |

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other quantum chemical methods also play a role in computational studies.

Ab Initio Methods : These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation from first principles without empirical parameters. libretexts.orgresearchgate.net While computationally more demanding than DFT, high-level ab initio methods like CCSD(T) are considered the "gold standard" for accuracy and are often used to benchmark results for smaller molecules or to obtain highly accurate energetic data.

Semi-Empirical Methods : Methods like AM1, PM3, and MNDO simplify the Hartree-Fock calculations by neglecting certain integrals and using parameters derived from experimental data. uni-muenchen.deuomustansiriyah.edu.iqststephens.net.in They are much faster than DFT or ab initio methods, making them suitable for preliminary calculations on very large molecules or for high-throughput screening. ststephens.net.in However, their accuracy is highly dependent on whether the molecule under study is similar to the compounds used in their parameterization. ststephens.net.in For this compound, these methods could provide rapid initial geometry optimizations and electronic property estimates before more rigorous DFT or ab initio calculations are performed.

Advanced Applications of 2,6 Dichloro 5 Nitropyrimidin 4 Amine As a Chemical Synthon

Role as a Precursor in Complex Heterocyclic Synthesis (e.g., Purine (B94841) Scaffolds)

The primary and most extensively documented application of 2,6-dichloro-5-nitropyrimidin-4-amine and its isomers, such as 4,6-dichloro-5-nitropyrimidine (B16160), is in the synthesis of complex heterocyclic compounds, most notably purine scaffolds. Purines are fundamental components of nucleic acids and are prevalent in a wide array of biologically active molecules. The dichloronitropyrimidine core provides a robust platform for the sequential and regioselective introduction of various substituents, leading to a diverse range of purine analogues and other fused heterocyclic systems.

The synthetic strategy generally involves a series of nucleophilic aromatic substitution (SNAr) reactions, followed by the reduction of the nitro group and subsequent cyclization to form the imidazole ring of the purine. The two chlorine atoms on the pyrimidine (B1678525) ring exhibit differential reactivity, allowing for a controlled, stepwise introduction of different nucleophiles. For instance, one chlorine can be displaced by a primary amine, and the second by another nucleophile such as a different amine or a sulfur-based nucleophile like benzylmercaptan. This sequential substitution is key to creating diverse libraries of substituted purines. researchgate.net

Following the substitution reactions, the nitro group at the 5-position is reduced to an amino group. This is a critical step, as the resulting diamino-pyrimidine is the direct precursor for the cyclization reaction that forms the fused imidazole ring of the purine. Various reducing agents can be employed for this transformation, such as tin(II) chloride (SnCl₂). nih.gov The final cyclization step to construct the purine ring can be achieved using a variety of reagents, which in turn allows for the introduction of further diversity at the 8-position of the purine scaffold.

This multi-step synthetic pathway, starting from dichloronitropyrimidines, has been successfully employed to generate libraries of 2,6,8,9-tetrasubstituted purines and 6,8,9-trisubstituted purine analogues. researchgate.netnih.gov These synthesized purine derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines, demonstrating the importance of this synthetic route in medicinal chemistry research. acs.org

Table 1: Examples of Purine Scaffolds Synthesized from Dichloronitropyrimidine Precursors

| Starting Material | Key Reaction Steps | Final Product Type | Reference |

|---|

Utilization in Advanced Materials Science Research (e.g., Electronic Properties, Energetic Materials)

While the primary application of this compound is in heterocyclic synthesis for pharmaceutical research, its chemical properties also lend themselves to exploration in materials science, particularly in the field of energetic materials. The high nitrogen content and the presence of the nitro group, an explosophore, make this compound and its derivatives of interest in the design of new energetic materials.

Research in this area has focused on using dichloronitropyrimidines as a scaffold to construct thermally stable, insensitive high-energy-density materials. For example, 4,6-dichloro-5-nitropyrimidine has been used in the synthesis of DANTNP (1-(5-amino-3-nitro-1,2,4-triazolyl)-4,6-dinitro-5-nitropyrimidine), an insensitive explosive with performance characteristics superior to TATB (1,3,5-triamino-2,4,6-trinitrobenzene). The synthesis involves the reaction of the sodium salt of 5-amino-3-nitro-1,2,4-triazole (ANTA) with 4,6-dichloro-5-nitropyrimidine.

The investigation into the electronic properties of materials derived from this compound is a more nascent field. The pyrimidine core, being an electron-deficient aromatic system, can be functionalized to tune its electronic characteristics. The introduction of electron-donating or -withdrawing groups through the substitution of the chlorine atoms can modulate the HOMO-LUMO gap of the resulting molecules. While specific applications in organic electronics have not been extensively reported, the potential for creating novel materials with interesting photophysical and electronic properties exists. For instance, the synthesis of new 8-azapurine derivatives aims to influence the electronic distribution and alter photophysical characteristics. researchgate.net

Applications in Analytical Chemistry as Reagents or Probes

Based on a comprehensive review of the available scientific literature, there are no specific, established applications of this compound as an analytical reagent or probe. Its high reactivity, which makes it an excellent synthon, may also contribute to a lack of stability and selectivity required for a reliable analytical reagent.

Development of Novel Chemical Sensors or Ligands

Similarly, the use of this compound in the development of novel chemical sensors or as a specific ligand for metal ions has not been prominently reported in the current body of scientific research. While the nitrogen atoms in the pyrimidine ring and the amino group have the potential to act as coordination sites for metal ions, this area of its chemistry remains largely unexplored in the context of sensor or ligand design.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivity and Catalysis

The reactivity of 2,6-dichloro-5-nitropyrimidin-4-amine is dominated by nucleophilic aromatic substitution (SNAr) at the chloro-substituted positions. However, future research will likely focus on unconventional transformations and novel catalytic systems to access unprecedented chemical space.

Palladium-catalyzed cross-coupling reactions have proven effective for the amination of related chloro-substituted 5-nitropyrimidines, offering an alternative to traditional SNAr methods which can suffer from low selectivity and long reaction times. ccspublishing.org.cn Future efforts could expand the scope of transition-metal catalysis beyond palladium to include metals like copper, nickel, or iron, which may offer different reactivity profiles, cost-effectiveness, and lower toxicity. Exploring a wider range of phosphine (B1218219) ligands in these catalytic systems could also fine-tune reactivity and selectivity for coupling with diverse nucleophiles. ccspublishing.org.cn

Furthermore, investigating reactions that engage the nitro group, beyond its typical role as an electron-withdrawing group or a precursor to an amine, presents a significant opportunity. Catalytic methods for direct C-H functionalization or for using the nitro group as a directing group in novel transformations could lead to the development of entirely new synthetic pathways.

Table 1: Comparison of Catalytic Approaches for C-N Bond Formation

| Catalytic System | Reaction Type | Potential Advantages | Research Focus |

| Palladium/Phosphine Ligands | Cross-coupling Amination | High efficiency, broad scope | Optimization of ligands and reaction conditions ccspublishing.org.cn |

| Copper Catalysis | Ullmann-type Coupling | Cost-effective, different substrate scope | Exploring viability with nitropyrimidine substrates |

| Nickel Catalysis | Cross-coupling | Lower cost than palladium, unique reactivity | Overcoming catalyst poisoning and side reactions |

| Photoredox Catalysis | Radical-mediated reactions | Mild conditions, novel reaction pathways | Engaging the nitro group or C-H bonds |

Integration with Automated Synthesis and High-Throughput Experimentation

The demand for large, structurally diverse compound libraries for drug discovery and materials science necessitates the integration of automated synthesis and high-throughput experimentation (HTE). nih.gov this compound is an ideal candidate for such platforms due to its predictable, stepwise reactivity with various nucleophiles. researchgate.net

Automated platforms can rapidly execute large arrays of reactions in parallel, using microscale formats like 96-well plates to minimize material consumption. nih.gov This would allow for the systematic exploration of a vast number of reaction parameters—such as catalysts, ligands, bases, and solvents—to quickly identify optimal conditions for the synthesis of derivatives. nih.gov For example, an HTE campaign could efficiently screen numerous amines and boronic acids in palladium-catalyzed coupling reactions to build extensive libraries of substituted aminopyrimidines. This approach accelerates the discovery of novel compounds and the optimization of synthetic routes for large-scale production. nih.gov

Rational Design of Derivatives for Specific Chemical Functions

The future of derivative synthesis from this compound lies in rational, computer-aided design. By leveraging computational chemistry, researchers can predict the properties of virtual compounds and prioritize the synthesis of those with the highest potential for a specific function. This compound serves as a key intermediate for synthesizing molecules with targeted biological activities, such as inactivators of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). researchgate.net

Computational modeling can predict how modifications to the pyrimidine (B1678525) core will affect interactions with a biological target. For instance, DFT (Density Functional Theory) calculations can be used to understand the electronic structure and reactivity of derivatives, guiding the design of more potent enzyme inhibitors or molecular probes. nih.gov This design-before-synthesis approach conserves resources and accelerates the development of molecules for applications ranging from medicinal chemistry to materials science, where derivatives might be designed for specific photophysical or electronic properties.

Development of Environmentally Benign Synthetic Pathways

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry. Future research on this compound and its derivatives will increasingly focus on developing more environmentally benign synthetic pathways. This involves replacing hazardous reagents and minimizing waste.

A key area for improvement is the reduction of the nitro group. Traditional methods using metals like iron or zinc can lead to significant heavy metal waste. google.comgoogle.com Catalytic hydrogenation, using catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), presents a cleaner alternative, though catalyst poisoning can be a challenge. google.com Future work could explore novel, more robust hydrogenation catalysts or alternative green reducing agents. acs.org

Similarly, the chlorination steps in the synthesis of the parent compound often employ harsh reagents like phosphorus oxychloride. epa.govgoogle.com Developing pathways that use milder and more selective chlorinating agents or catalytic methods would significantly improve the environmental profile of the synthesis. The use of safer, recyclable solvents and the implementation of one-pot synthesis strategies to reduce intermediate isolation steps are also critical avenues for future development. chemrxiv.org

Table 2: Green Chemistry Approaches for Pyrimidine Synthesis

| Synthetic Step | Conventional Method | Greener Alternative | Key Benefit |

| Nitro Group Reduction | Iron or Zinc powder google.com | Catalytic Hydrogenation (e.g., Pt/C) google.com | Elimination of heavy metal waste |

| Chlorination | Phosphorus oxychloride epa.govgoogle.com | Catalytic chlorination, alternative reagents | Avoidance of harsh and corrosive reagents |

| Solvent Use | Halogenated solvents | Bio-based solvents, water, or solvent-free | Reduced environmental impact and toxicity |

| Process | Multi-step with isolation | One-pot synthesis chemrxiv.org | Increased efficiency, reduced waste |

Deepening Theoretical Understanding of Intrinsic Reactivity

A profound understanding of the intrinsic reactivity of this compound is fundamental to unlocking its full synthetic potential. Advanced computational studies can provide deep insights into reaction mechanisms, transition states, and the electronic factors governing its behavior.

Theoretical studies on related nitro-activated pyrimidines have clarified complex reaction pathways, such as the competition between different substitution sites and the role of intermediates like the Meisenheimer complex in SNAr reactions. chemrxiv.orgchemrxiv.org Similar computational analyses, using methods like DFT, can elucidate the regioselectivity observed in reactions of this compound. For example, calculations can explain why one chlorine atom is typically more reactive than the other and how the amino and nitro substituents modulate this reactivity. nih.gov

This theoretical knowledge can be used to predict the outcome of unknown reactions, design substrates that favor a desired reaction pathway, and develop new catalysts tailored to the electronic properties of the pyrimidine ring. acs.orgacs.org A synergistic relationship between computational prediction and experimental validation will be crucial for guiding future synthetic innovations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,6-Dichloro-5-nitropyrimidin-4-amine and its derivatives?

- Methodology : Palladium-catalyzed amination is a key method. For example, 4,6-dichloro-5-nitropyrimidine reacts with amines under argon using Pd₂(dba)₃ and R-BINAP as catalysts in toluene, with potassium carbonate as a base. Purification is achieved via column chromatography . Substituted derivatives (e.g., methylamino or morpholino groups) are synthesized by varying amine reactants under similar conditions .

- Characterization : Melting points, TLC (using silica gel and UV/KMnO₄ visualization), ¹H/¹³C NMR (Bruker Avance III 600 MHz), and HRMS (microTOF-Q II) are standard .

Q. How can researchers ensure reproducibility in synthesizing pyrimidine derivatives?

- Protocol Optimization : Strict control of reaction conditions (e.g., inert atmosphere, stoichiometric ratios of amine to pyrimidine) is critical. For example, a 3:1 molar ratio of 4,6-dichloro-5-nitropyrimidine to amine is used to minimize side reactions .

- Quality Control : Routine TLC monitoring and column chromatography purification ensure product consistency. NMR spectral data should match reported values (e.g., δ 2.10–8.13 ppm for specific substituents) .

Q. What safety protocols are essential when handling nitro-substituted pyrimidines?

- Safety Measures : Use PPE (gloves, masks, protective clothing) to avoid skin contact. Nitro groups may pose explosive risks under heat or friction. Waste must be segregated and processed by certified hazardous waste facilities .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence amination reactivity in this compound?

- Mechanistic Insights : Electron-donating groups (e.g., methyl, morpholino) enhance nucleophilic substitution at the C4 position by stabilizing transition states. Steric hindrance from bulky amines (e.g., phenyl) can reduce yields, necessitating higher catalyst loading .

- Case Study : Substituting with methylamine (small, electron-donating) achieves 63–80% yields, while bulkier aryl amines require optimized Pd catalyst systems .

Q. What strategies resolve contradictions in spectral data for structurally similar pyrimidine derivatives?

- Analytical Cross-Validation : Compare HRMS isotopic patterns and NMR coupling constants. For example, di-substituted pyrimidines show distinct ¹H NMR splitting (e.g., J = 6.8 Hz for aromatic protons) vs. mono-substituted analogs .

- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., as in ) resolves ambiguities in regiochemistry for nitro and chloro substituents .

Q. How can factorial design optimize reaction conditions for novel pyrimidine derivatives?

- Experimental Design : Vary factors like catalyst loading (0.01–0.05 mmol Pd), solvent polarity (toluene vs. DMF), and temperature (RT vs. 80°C). Use a 2³ factorial matrix to identify interactions between variables .

- Case Study : Testing Pd₂(dba)₃ with R-BINAP vs. Xantphos ligands revealed ligand bite angle critically affects C–N bond formation efficiency .

Q. What computational tools support the prediction of pyrimidine derivative bioactivity?

- In Silico Methods : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target enzymes. QSAR models correlate substituent electronegativity (e.g., Cl, NO₂) with antibacterial or kinase inhibition activity .

- Data Integration : Chemical software (e.g., Schrödinger Suite) integrates HRMS and NMR data to validate predicted structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.